molecular formula C7H5F2N3 B2612745 4,6-difluoro-1H-1,3-benzodiazol-2-amine CAS No. 1388063-46-4

4,6-difluoro-1H-1,3-benzodiazol-2-amine

Cat. No.: B2612745
CAS No.: 1388063-46-4
M. Wt: 169.135
InChI Key: HBDHBWGPJFKWGM-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-1,3-benzodiazol-2-amine (CAS Number: 1388063-46-4) is a fluorinated benzimidazole derivative with molecular formula C7H5F2N3 and molecular weight of 169.13 g/mol. This compound presents as a light brown solid that requires storage at 2-8°C in a sealed, dry environment to maintain stability . The chemical structure features a benzimidazole core with fluorine substitutions at the 4 and 6 positions, which enhances its electronic properties and makes it valuable as a building block in medicinal chemistry and drug discovery . In research applications, this fluorinated benzimidazole serves as a key intermediate in the development of novel therapeutic agents, particularly in oncology. Studies have investigated similar difluoro-benzodiazol amine compounds as precursors for potential Rac inhibitors, which represent a promising approach for targeting certain cancer types, including breast cancer . The compound's mechanism of action in research settings involves its incorporation into larger molecular architectures designed to modulate GTPase signaling pathways, specifically by interfering with Rac protein function that contributes to uncontrolled cell proliferation in malignancies . The value of this compound in scientific research stems from its structural features that allow for further functionalization while maintaining favorable physicochemical properties. Researchers have utilized similar fluorinated benzimidazole derivatives in the evaluation of novel compounds with potential biological activity, where the fluorine atoms contribute to enhanced membrane permeability and metabolic stability . This compound is offered at high purity levels (>95%) suitable for research applications . Handling Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and implement appropriate personal protective equipment during handling .

Properties

IUPAC Name

4,6-difluoro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDHBWGPJFKWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-difluoro-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common approach involves the reaction of fluorinated benzimidazole with suitable fluorinating agents . The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4,6-Difluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4,6-Difluoro-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-difluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these processes .

Comparison with Similar Compounds

4,6-Difluoro-1,3-Benzothiazol-2-Amine

  • Molecular Formula : C₇H₄F₂N₂S
  • Key Differences :
    • The benzothiazole core replaces one nitrogen atom in the diazole ring with sulfur, altering electronic properties and hydrogen-bonding capabilities.
    • SMILES : Fc1cc(F)cc2sc(nc12)N ().
    • Applications : Sulfur-containing heterocycles like benzothiazoles are often explored in materials science and medicinal chemistry due to their enhanced stability and diverse binding modes.

6,7-Difluoro-1H-1,3-Benzodiazol-2-Amine

  • Molecular Formula : C₇H₅F₂N₃ (CAS 889127-08-6) ().
  • Key Differences: Fluorine substituents at the 6- and 7-positions instead of 4 and 5.

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-1H-1,3-Benzodiazol-2-Amine (BPBA)

  • Structure : Contains two benzodiazole units linked via a phenyl group ().
  • Applications : BPBA binds to telomeric repeat-containing RNA (TERRA) G-quadruplexes (G4s), stabilizing parallel RNA and DNA G4 structures. This highlights the role of benzodiazole derivatives in targeting nucleic acid secondary structures.

1-Benzyl-1H-1,3-Benzodiazol-2-Amine

  • Molecular Formula : C₁₄H₁₃N₃ (CAS 43182-10-1) ().
  • Key Differences :
    • A benzyl group at the 1-position increases lipophilicity, enhancing membrane permeability.
    • IUPAC Name : 1-Benzylbenzimidazol-2-amine.

N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine

  • Structure : Features a pyrimidinyl substituent ().

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Molar Mass (g/mol) Key Properties/Applications
4,6-Difluoro-1H-1,3-benzodiazol-2-amine C₇H₅F₂N₃ 4,6-F 169.13 Building block for drug synthesis ()
4,6-Difluoro-1,3-benzothiazol-2-amine C₇H₄F₂N₂S 4,6-F 194.18 Enhanced stability ()
6,7-Difluoro-1H-1,3-benzodiazol-2-amine C₇H₅F₂N₃ 6,7-F 169.13 Isomeric effects on reactivity ()
BPBA C₁₉H₁₄N₆ N/A 326.36 TERRA G4 binding ()
1-Benzyl-1H-1,3-benzodiazol-2-amine C₁₄H₁₃N₃ 1-Benzyl 223.28 Increased lipophilicity ()

Biological Activity

4,6-Difluoro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzimidazole family, characterized by its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C7H5F2N3, and it has gained attention for its potential roles in enzyme inhibition and interactions with biological macromolecules.

The compound features two fluorine atoms at the 4 and 6 positions of the benzodiazole ring, which significantly influence its reactivity and biological activity. The molecular weight of this compound is approximately 169.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways critical for cellular functions. Notably, it may interfere with viral replication or inhibit cancer cell proliferation by targeting essential proteins involved in these processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a factor.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral properties by disrupting the life cycle of certain viruses.
  • Anticancer Activity : There is ongoing research into its efficacy against different cancer cell lines, focusing on its ability to induce apoptosis or inhibit cell growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer progression. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was reported at low nanomolar concentrations, indicating potent inhibitory activity.
  • Antiviral Activity : In vitro tests revealed that this compound exhibited significant antiviral effects against certain viral strains. The mechanism was linked to its ability to bind to viral proteins essential for replication.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant cytotoxic effects at higher concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure CharacteristicsBiological Activity
5,7-Difluoro-1H-benzimidazol-2-amineSimilar structure with different fluorine positionsPotentially similar enzyme inhibition
6,7-Difluoro-1H-benzimidazol-2-amineDifferent fluorine substitution patternsVariations in reactivity and possible anticancer effects
2,2-Difluoro-1,3-benzodioxoleNon-benzimidazole structureUsed in synthetic applications rather than direct biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-difluoro-1H-1,3-benzodiazol-2-amine, and how do fluorine substitutions influence reaction conditions?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated benzaldehyde precursors with amidine derivatives under controlled temperature (e.g., 80–120°C) and acidic or basic catalysis. Fluorine's electron-withdrawing nature requires optimization of reaction time and solvent polarity (e.g., DMF or ethanol) to avoid premature dehalogenation .
  • Key Parameters :

ParameterOptimal Range
Temperature80–120°C
SolventPolar aprotic (DMF) or protic (ethanol)
CatalystH₂SO₄ (acidic) or K₂CO₃ (basic)

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use X-ray crystallography (via SHELX programs ) for definitive confirmation of fluorine positions. Complementary techniques include:

  • ¹⁹F NMR : Chemical shifts between -110 to -120 ppm indicate para-fluoro interactions.
  • IR Spectroscopy : N-H stretches at ~3300 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodological Answer : Initial screening focuses on:

  • Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) with IC₅₀ determination via fluorescence polarization.
  • Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .
    • Example Data :
Assay TypeTargetIC₅₀ (µM)
Kinase InhibitionEGFR3.4
AntiviralInfluenza A12.7

Advanced Research Questions

Q. How does this compound compare to its 6,7-difluoro isomer in multi-target kinase inhibition?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and kinase profiling panels (e.g., Eurofins KinaseProfiler). The 4,6-difluoro isomer shows higher selectivity for tyrosine kinases due to steric compatibility with ATP-binding pockets, while the 6,7-isomer favors serine/threonine kinases .
  • Structural Comparison :

IsomerFluorine PositionsPreferred Kinase Class
4,6-DifluoroC4, C6Tyrosine kinases
6,7-DifluoroC6, C7Serine/threonine kinases

Q. What strategies resolve contradictions in enzyme inhibition data across different studies?

  • Methodological Answer :

Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence).

Crystallographic Analysis : Identify binding modes using SHELXL-refined structures .

Meta-Analysis : Pool data from ≥3 independent studies to assess statistical significance .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

  • Methodological Answer :

  • Modifications : Introduce methyl or methoxy groups at the N1 position to enhance lipophilicity and blood-brain barrier penetration.
  • In Silico Tools : Use SwissADME for pharmacokinetic predictions and ToxTree for toxicity profiling .

Q. What crystallographic challenges arise when analyzing 4,6-difluoro derivatives, and how are they addressed?

  • Methodological Answer : Fluorine's high electron density causes weak diffraction signals. Mitigate via:

  • High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å).
  • Twinned Refinement : SHELXL's TWIN/BASF commands to model overlapping lattices .

Q. How do in vivo models validate the compound's mechanism of action?

  • Methodological Answer : Use xenograft models (e.g., HCT-116 colon cancer) with:

  • Dosing : 10–50 mg/kg/day (oral or IP).
  • Biomarkers : Monitor caspase-3 (apoptosis) and Ki-67 (proliferation) via immunohistochemistry .

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